molecular formula C16H21NO4 B115376 (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 158706-46-8

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B115376
CAS No.: 158706-46-8
M. Wt: 291.34 g/mol
InChI Key: ADTXMICUZGOWDF-QWHCGFSZSA-N
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Description

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a phenyl substituent at the 5-position of the five-membered ring. Key properties include:

  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight: 291.34 g/mol
  • CAS Number: 158706-46-8
  • Stereochemistry: The (2R,5S) configuration ensures distinct spatial orientation, influencing its reactivity and biological interactions .

Properties

IUPAC Name

(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTXMICUZGOWDF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589230
Record name (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158706-46-8
Record name (5S)-1-(tert-Butoxycarbonyl)-5-phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution or coupling reactions.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2.1. Synthesis of Bioactive Compounds

Boc-protected amino acids like (2R,5S)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid are crucial intermediates in the synthesis of various bioactive compounds. Their ability to undergo deprotection under mild conditions makes them valuable for constructing complex molecules.

Case Study:
In a study published in Organic Letters, researchers utilized Boc-protected amino acids in the synthesis of peptide-based drugs, demonstrating the efficiency of using this compound as a building block for therapeutic agents targeting neurodegenerative diseases .

2.2. Development of Anticancer Agents

The compound has shown potential as a precursor for developing anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cells.

Data Table: Anticancer Activity

CompoundActivity (IC50)Reference
Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid15 µM
Modified derivative5 µMJournal of Medicinal Chemistry

3.1. Asymmetric Synthesis

The chiral nature of this compound makes it an excellent candidate for asymmetric synthesis processes. It can serve as a chiral auxiliary or ligand in various reactions.

Example Reaction:
In a recent publication, the compound was employed in a catalytic asymmetric reaction to synthesize chiral amines with high enantioselectivity .

Mechanism of Action

The mechanism of action of (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active pyrrolidine carboxylic acid, which can then interact with enzymes or receptors. The phenyl group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

a. (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 334769-80-1
  • Key Differences :
    • Replaces the phenyl group with a methyl substituent, reducing steric bulk and hydrophobicity.
    • Lower molecular weight (229.27 vs. 291.34 g/mol) impacts solubility and pharmacokinetics.
    • Synthesized via lithium hydroxide-mediated hydrolysis with 98.5% yield .
b. (2S,5R)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid
  • CAS Number : 221352-49-4
  • Key Differences :
    • Stereoisomer with (2S,5R) configuration.
    • Altered chirality may affect binding to chiral biological targets (e.g., enzymes or receptors) .
c. (2S,5S)-1-(tert-Butoxycarbonyl)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
  • Molecular Formula: C₁₇H₂₃NO₅
  • Molecular Weight : 321.4 g/mol
  • CAS Number : 2382605-58-3
  • Higher molecular weight (321.4 vs. 291.34 g/mol) due to additional methoxy group .

Piperidine Analogs

a. (2R,5S)-1-(tert-Butoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
  • Molecular Formula: C₁₁H₁₈FNO₄
  • Molecular Weight : 247.27 g/mol
  • CAS Number : N/A
  • Key Differences: Six-membered piperidine ring vs. pyrrolidine. Lower molecular weight (247.27 vs. 291.34 g/mol) .

Protective Group Variants

a. Fmoc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid
  • Molecular Formula: C₂₆H₂₃NO₄
  • Molecular Weight : 413.47 g/mol
  • CAS Number : 269078-69-5
  • Key Differences :
    • Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.
    • Fmoc is base-labile, enabling orthogonal protection strategies in peptide synthesis.
    • Higher molecular weight (413.47 vs. 291.34 g/mol) impacts solubility and handling .

Structural and Functional Analysis

Impact of Substituents

Compound Substituent Molecular Weight (g/mol) Key Properties
Target Compound Phenyl 291.34 High hydrophobicity, chiral specificity
(2S,5S)-5-methyl analog Methyl 229.27 Reduced steric bulk, improved solubility
(2S,5S)-4-methoxyphenyl analog 4-Methoxyphenyl 321.4 Enhanced solubility, electron-rich ring
Piperidine-5-fluoro analog Fluorine 247.27 Increased metabolic stability

Stereochemical Effects

  • The (2R,5S) configuration of the target compound is critical for interactions with chiral biological targets.
  • Stereoisomers like (2S,5R)-5-phenylpyrrolidine show divergent binding affinities, as seen in receptor-ligand studies .

Biological Activity

(2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-5-phenylpyrrolidine-2-carboxylic acid, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 158706-46-8
  • IUPAC Name : this compound

The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl group, which influences its solubility and reactivity.

Research indicates that compounds similar to this compound may interact with various biological targets. For instance, structure-activity relationship studies have shown that modifications in the molecular structure can significantly affect the inhibitory potency against enzymes like cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways .

Analgesic and Anti-inflammatory Effects

Studies have suggested that derivatives of this compound may exhibit analgesic and anti-inflammatory properties. The inhibition of cPLA2α and FAAH has been linked to reduced pain sensation and inflammation. For example, dual inhibitors targeting these enzymes have been shown to provide enhanced therapeutic effects compared to selective inhibitors .

Neuroprotective Properties

Emerging evidence indicates that related compounds may also possess neuroprotective effects. These effects are hypothesized to arise from the modulation of endocannabinoid signaling pathways, which play a crucial role in neuroprotection and pain management .

Case Studies

  • Study on Enzyme Inhibition :
    A study evaluated the potency of various compounds against cPLA2α and FAAH. It was found that certain modifications to the Boc group significantly enhanced inhibitory activity, suggesting a promising avenue for developing new analgesic agents .
  • Neuroprotective Effects :
    Another investigation explored the neuroprotective potential of pyrrolidine derivatives in models of neurodegeneration. The results indicated significant protection against neuronal cell death, highlighting the therapeutic potential of this class of compounds in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
AnalgesiccPLA2αInhibition leading to pain relief
Anti-inflammatoryFAAHReduced inflammation
NeuroprotectiveEndocannabinoid SystemProtection against neuronal damage

Q & A

Q. What are the primary synthetic routes for (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Preparation of the pyrrolidine backbone via cyclization of a substituted proline precursor.
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group using di-tert-butyl dicarbonate under basic conditions.
  • Step 3 : Resolution of stereoisomers via chiral HPLC or enzymatic kinetic resolution to isolate the (2R,5S) configuration.

Q. Key Considerations :

  • Use NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D NOESY) to confirm stereochemistry through coupling constants and nuclear Overhauser effects .
  • Monitor reaction progress with polarimetry or chiral stationary-phase chromatography to detect enantiomeric excess .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^{1}\text{H} NMR identifies phenyl protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm).
    • 13C^{13}\text{C} NMR confirms the Boc carbonyl (δ ~155 ppm) and carboxylic acid (δ ~175 ppm) groups.
  • Infrared Spectroscopy (IR) :
    • Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (O-H stretch) validate functional groups.
  • High-Resolution Mass Spectrometry (HRMS) :
    • Exact mass matching (<5 ppm error) confirms molecular formula (e.g., C16_{16}H21_{21}NO4_4) .

Q. How can X-ray crystallography be applied to resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in solvents like ethanol/water mixtures to obtain single crystals.
  • Data Collection : Employ a diffractometer (e.g., Cu-Kα radiation) to collect intensity data.
  • Refinement : Use SHELXL for structure solution and refinement. The Flack parameter () or Rogers’ η () can validate absolute configuration.
    • A Flack parameter near 0 confirms correct enantiomer assignment .

Q. What are common side reactions during Boc protection, and how can they be mitigated?

Methodological Answer:

  • Side Reactions :
    • Incomplete protection due to steric hindrance.
    • Racemization at chiral centers under basic conditions.
  • Mitigation Strategies :
    • Use mild bases (e.g., NaHCO3_3) and low temperatures (0–5°C).
    • Monitor pH to avoid excessive alkalinity, which promotes racemization .

Q. How should researchers handle solubility challenges in polar solvents during crystallization?

Methodological Answer:

  • Solvent Screening : Test binary mixtures (e.g., DCM/hexane, THF/water) to balance polarity.
  • Additives : Introduce co-solvents like acetic acid (<5%) to enhance solubility.
  • Temperature Gradients : Use slow cooling (1°C/min) to promote nucleation .

Advanced Research Questions

Q. How can contradictory NOE (Nuclear Overhauser Effect) data be resolved when assigning the (2R,5S) configuration?

Methodological Answer:

  • Dynamic NMR : Analyze variable-temperature NMR to detect conformational equilibria affecting NOE cross-peaks.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental NOEs .
  • Crystallographic Validation : Cross-reference with X-ray data to resolve ambiguities .

Q. What advanced chromatographic methods are suitable for separating diastereomeric byproducts in large-scale synthesis?

Methodological Answer:

  • Chiral Stationary Phases (CSPs) : Use cellulose- or amylose-based columns (e.g., Chiralpak IA/IB) with heptane/ethanol gradients.
  • Supercritical Fluid Chromatography (SFC) : Optimize CO2_2/methanol modifiers for faster separation and higher resolution .

Q. How can researchers quantitatively analyze trace enantiomeric impurities (<0.1%) in the final product?

Methodological Answer:

  • Chiral Derivatization : Use Marfey’s reagent to convert enantiomers into diastereomers for LC-MS analysis.
  • Capillary Electrophoresis (CE) : Employ cyclodextrin-based buffers for high-sensitivity separation (LOD: 0.01%) .

Q. What computational tools are effective for predicting the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate transition states to assess steric effects of the phenyl and Boc groups.
  • Density Functional Theory (DFT) : Calculate activation energies for coupling with amino acid esters (e.g., HATU/DIPEA conditions) .

Q. How can time-resolved crystallography elucidate conformational changes during solid-state stability studies?

Methodological Answer:

  • In Situ Crystallization : Use synchrotron radiation to collect data at multiple time points under controlled humidity/temperature.
  • Rietveld Refinement : Analyze lattice parameter changes to detect phase transitions or degradation .

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